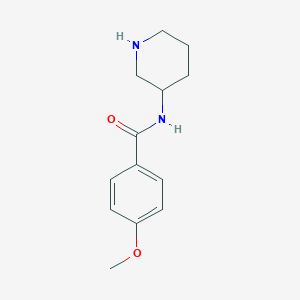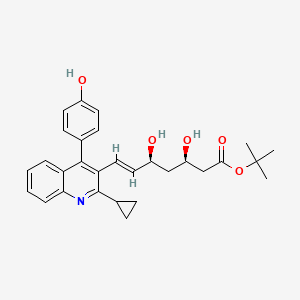
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate typically involves multi-step organic reactions. The key steps may include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound under acidic or basic conditions.
Introduction of the cyclopropyl group: This step might involve a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Attachment of the hydroxyphenyl group: This can be done via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated quinoline.
Formation of the heptenoate chain: This step may involve aldol condensation followed by reduction and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the heptenoate chain can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated heptanoate ester.
Substitution: Nitro or halogenated derivatives of the hydroxyphenyl group.
Applications De Recherche Scientifique
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinoline derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its complex structure and functional groups.
Industry: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, affecting gene expression, while the hydroxyphenyl group could participate in hydrogen bonding with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Cyclopropyl-containing compounds: Molecules like cyclopropylamine, which is used in medicinal chemistry.
Hydroxyphenyl derivatives: Compounds like hydroxytyrosol, which is found in olive oil and has antioxidant properties.
Uniqueness
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: is unique due to its combination of a quinoline core, a cyclopropyl group, and a hydroxyphenyl moiety, which together confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C29H33NO5 |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H33NO5/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(31)13-11-18)23-6-4-5-7-25(23)30-28(24)19-8-9-19/h4-7,10-15,19,21-22,31-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 |
Clé InChI |
LFJLJLBHMKOXGJ-UQECUQMJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)O)O)O |
SMILES canonique |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


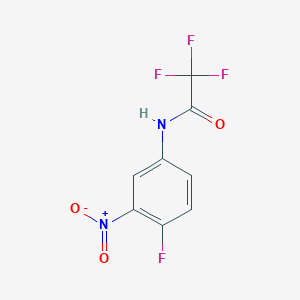
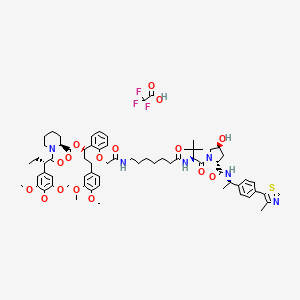

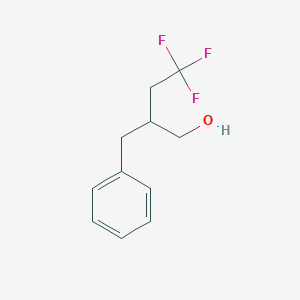

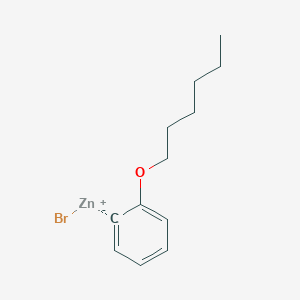
![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
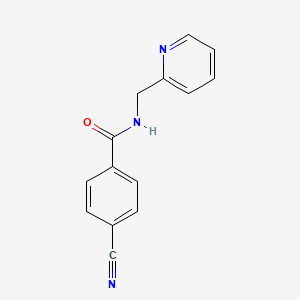
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)
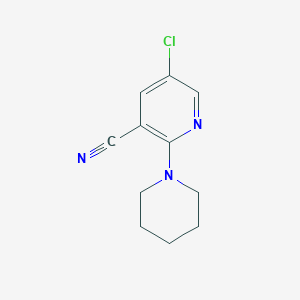
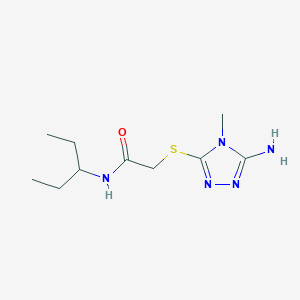
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
